2,3-Benzofluorene chemical and physical properties
2,3-Benzofluorene chemical and physical properties
A Comprehensive Technical Guide to 2,3-Benzofluorene: Properties, Reactivity, and Applications
Introduction
2,3-Benzofluorene (also known as 11H-Benzo[b]fluorene) is a polycyclic aromatic hydrocarbon (PAH) composed of a fluorene system fused with a benzene ring.[1] As a member of the extensive PAH family, it is a product of the incomplete combustion of organic materials and is found in environmental sources such as coal tar, cigarette smoke, and vehicle exhaust.[2][3][4] This guide provides an in-depth analysis of the chemical and physical properties, spectroscopic profile, synthesis, reactivity, and toxicological significance of 2,3-Benzofluorene. It is intended for researchers, scientists, and professionals in drug development and environmental science who require a detailed understanding of this compound for analytical, synthetic, or toxicological purposes.
Core Chemical and Physical Properties
2,3-Benzofluorene is a colorless to pale yellow solid at ambient temperature.[1] Its planar, aromatic structure is responsible for its high melting and boiling points relative to non-aromatic hydrocarbons of similar molecular weight.[1] The compound's nonpolar nature dictates its solubility, being largely insoluble in water but soluble in various organic solvents.[1]
| Property | Value | Source(s) |
| Chemical Formula | C₁₇H₁₂ | [1] |
| Molecular Weight | 216.28 g/mol | [1] |
| CAS Number | 243-17-4 | [1][5] |
| Appearance | White to Green to Brown powder/crystal | [1][6] |
| Melting Point | 211-213 °C | [5][7] |
| Boiling Point | ~413 °C (Predicted) | N/A |
| Solubility | Insoluble in water; Soluble in methanol, benzene, toluene, chloroform. | [1][7] |
| InChI Key | HAPOJKSPCGLOOD-UHFFFAOYSA-N | [1][7] |
| SMILES | C1c2ccccc2-c3cc4ccccc4cc13 | [1][7] |
Spectroscopic Characterization
Accurate identification and quantification of 2,3-Benzofluorene rely on a combination of spectroscopic techniques. The following data provides a reference for its structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific high-resolution spectra are proprietary or found in specialized databases, the expected ¹H NMR spectrum of 2,3-Benzofluorene would feature signals in the aromatic region (typically δ 7.0-8.5 ppm). The methylene bridge protons (-CH₂-) would appear as a characteristic singlet further upfield. The distinct pattern of signals and their coupling constants would be critical for confirming the specific isomerism of the fused rings. Studies on metabolites of similar compounds, like fluorene, have used ¹H and ¹³C NMR to determine the precise structure of dihydrodiol products.[8]
Infrared (IR) Spectroscopy
The IR spectrum of 2,3-Benzofluorene is characterized by absorptions typical of aromatic systems. Key vibrational modes include:
-
Aromatic C-H stretching: Found above 3000 cm⁻¹, a hallmark of unsaturated C-H bonds.[9]
-
Aromatic C=C stretching: A series of sharp peaks between 1400 and 1630 cm⁻¹.[9]
-
C-H out-of-plane bending: Strong absorptions in the 600-900 cm⁻¹ region, the pattern of which can help determine the substitution on the aromatic rings.
-
Methylene C-H stretching: Expected just below 3000 cm⁻¹.
Detailed studies using Fourier transform infrared (FTIR) spectroscopy in argon matrices, supported by density functional theory (DFT) calculations, have provided precise assignments of the vibrational modes for both the neutral molecule and its cation.[10][11]
UV-Visible and Fluorescence Spectroscopy
As a polycyclic aromatic compound, 2,3-Benzofluorene exhibits strong absorption in the ultraviolet (UV) region and is fluorescent.[1] Its UV-Vis absorption spectrum, measured in the gas phase, shows the S₁ ← S₀ transition origin band at approximately 29,894 cm⁻¹.[12] These electronic properties make it a subject of interest in materials science and astrochemistry.[1][12] Its fluorescence is leveraged in analytical chemistry, where it is used in the three-way analysis of fluorescence excitation-emission matrices of PAH mixtures.[5][7]
Mass Spectrometry (MS)
In mass spectrometry, 2,3-Benzofluorene will exhibit a prominent molecular ion peak (M⁺) at m/z 216, corresponding to its molecular weight. High-resolution mass spectrometry can confirm the elemental composition of C₁₇H₁₂. Fragmentation patterns are generally limited due to the stability of the aromatic system, but loss of hydrogen atoms can be observed. Mass spectrometry is a critical tool for identifying metabolites and degradation products in biological and environmental samples.[13][14]
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of the benzofluorene skeleton is a key objective in organic chemistry due to its presence in natural products and its utility in materials science.[15] Methods often involve cascade or cycloaromatization reactions. One prominent strategy is the metal-catalyzed cycloaromatization of acyclic precursors.
Below is a generalized workflow representing a modern synthetic approach.
Caption: Bioactivation pathway of PAHs leading to DNA adduct formation.
Environmental Biodegradation
In the environment, microbial degradation is a key process for the remediation of PAH contamination. Studies have shown that certain bacterial strains, such as Pseudomonas sp., can degrade benzofluorene isomers. [13]The metabolic pathway involves the formation of fluorene, which is then metabolized via the salicylate pathway to form catechol. This intermediate is subsequently broken down into simpler molecules through a meta-cleavage pathway. [13]The half-life for the degradation of benzo(a)fluorene by these strains was found to be between 11 and 15 days under specific laboratory conditions. [13]
Applications in Research and Industry
The unique properties of 2,3-Benzofluorene make it a valuable compound in several scientific fields:
-
Environmental Analysis: It serves as an analytical standard for the detection and quantification of particle-bound PAHs in air, water, and soil samples using techniques like real-time aerosol mass spectrometry. [5][7]* Materials Science: Its inherent fluorescence and electronic properties are of interest for applications in organic electronics and photonics. [1]* Biochemical Research: It has been used to study the anti-estrogenic activity of PAHs in yeast expressing the human estrogen receptor. [5][7]* Astrochemistry: The spectroscopy of 2,3-Benzofluorene and its cation has been studied to understand their potential contribution to the unidentified infrared (UIR) bands observed in interstellar space. [10][11][12]
Experimental Protocols and Safety
Safe Handling Protocol
As with most PAHs, 2,3-Benzofluorene should be handled with care due to its potential health risks. [1]Some PAHs are classified as probable or possible human carcinogens. [16]
-
Engineering Controls: Always handle solid 2,3-Benzofluorene inside a certified chemical fume hood to prevent inhalation of fine particles.
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles at all times.
-
Dispensing: Use a spatula to handle the solid. Avoid creating dust. If preparing solutions, add the solvent to the solid slowly.
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from strong oxidizing agents.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.
Preparation of a Standard Solution for Analysis (e.g., 50 µg/mL in Toluene)
This protocol describes the preparation of a stock solution for use as a certified reference material in chromatographic analysis.
-
Materials: 2,3-Benzofluorene (high purity, >98%), Toluene (HPLC or analytical grade), analytical balance, Class A volumetric flasks (e.g., 10 mL), glass Pasteur pipette.
-
Tare Balance: Place a clean, dry weighing paper or boat on the analytical balance and tare it.
-
Weigh Compound: Accurately weigh approximately 0.5 mg of 2,3-Benzofluorene onto the weighing paper. Record the exact mass.
-
Transfer: Carefully transfer the weighed solid into a 10 mL volumetric flask.
-
Dissolution: Add approximately 5-7 mL of toluene to the flask. Swirl gently or sonicate briefly until all the solid has completely dissolved.
-
Dilution to Volume: Once dissolved, carefully add toluene dropwise using a Pasteur pipette until the bottom of the meniscus is aligned with the calibration mark on the neck of the flask.
-
Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.
-
Calculation & Labeling: Calculate the precise concentration based on the exact mass weighed and the 10.00 mL volume. Label the flask clearly with the compound name, concentration, solvent, and date of preparation. This solution is now ready for further dilution or direct use.
References
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Wikipedia. Benzo(c)fluorene. [Link]
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ResearchGate. Benzofluorene synthesis via cycloaromatization protocols. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). Polycyclic Aromatic Hydrocarbons (PAHs) Tox Profile. [Link]
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Astronomy & Astrophysics (A&A). Gas-phase reaction of fullerene monocations with 2,3-benzofluorene indicates the importance of charge exchanges. [Link]
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American Chemical Society. Vibrational and Electronic Absorption Spectroscopy of 2,3-Benzofluorene and Its Cation. [Link]
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Frontiers. Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches. [Link]
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ACS Publications. Direct Photochemical Synthesis of Substituted Benzo[b]fluorenes. [Link]
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